4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
Brand Name: Vulcanchem
CAS No.: 946302-59-6
VCID: VC4352954
InChI: InChI=1S/C22H23FN4O3S/c1-16-6-8-19(9-7-16)30-22-15-21(24-17(2)25-22)26-10-12-27(13-11-26)31(28,29)20-5-3-4-18(23)14-20/h3-9,14-15H,10-13H2,1-2H3
SMILES: CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C
Molecular Formula: C22H23FN4O3S
Molecular Weight: 442.51

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

CAS No.: 946302-59-6

Cat. No.: VC4352954

Molecular Formula: C22H23FN4O3S

Molecular Weight: 442.51

* For research use only. Not for human or veterinary use.

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine - 946302-59-6

Specification

CAS No. 946302-59-6
Molecular Formula C22H23FN4O3S
Molecular Weight 442.51
IUPAC Name 4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine
Standard InChI InChI=1S/C22H23FN4O3S/c1-16-6-8-19(9-7-16)30-22-15-21(24-17(2)25-22)26-10-12-27(13-11-26)31(28,29)20-5-3-4-18(23)14-20/h3-9,14-15H,10-13H2,1-2H3
Standard InChI Key KXEKHRZQBKNVAX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C

Introduction

Synthesis and Chemical Reactions

The synthesis of such compounds often involves multiple steps, including the formation of the pyrimidine core, the introduction of the piperazine ring, and the sulfonylation reaction with a fluorophenyl group. These processes require careful control of reaction conditions to achieve high purity and yield.

Biological Activity and Potential Applications

Compounds with similar structures have been explored for their biological activities, particularly in the context of medicinal chemistry. They may exhibit properties relevant to drug development, such as binding to specific receptors or enzymes, which could be beneficial in treating various diseases.

Research Findings

While specific research findings on 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine are not available, related compounds have shown promise in areas such as:

  • Pharmacological Studies: Investigating their potential as therapeutic agents by assessing their interaction with biological targets.

  • Toxicity and Safety: Evaluating their safety profile to ensure they are suitable for further development.

Data Tables

Given the lack of specific data on 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, we can consider the properties of a similar compound for illustrative purposes:

PropertyValue
Molecular FormulaC18H23FN4O3S (for propoxy derivative)
Molecular WeightApproximately 394.5 g/mol (for propoxy derivative)
CAS NumberNot specified for p-tolyloxy derivative; 946233-16-5 for propoxy derivative
Chemical StructurePyrimidine core with piperazine and fluorophenyl sulfonyl substitutions

Future Research Directions

  • Synthetic Methodology: Developing efficient synthesis routes to produce this compound with high purity.

  • Biological Screening: Conducting comprehensive biological assays to identify potential therapeutic targets.

  • Structural Modifications: Exploring structural analogs to enhance biological activity or improve pharmacokinetic properties.

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